N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by a central thieno[3,2-d]pyrimidin-4-one scaffold substituted with a propyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-ethylphenyl group. This structural motif is common in bioactive molecules targeting enzymes and receptors, particularly due to the thienopyrimidinone core’s ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-8-6-5-7-13(14)4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNOGVJITVDYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the propyl group and the formation of the sulfanylacetamide moiety. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility: The target compound can likely be synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with thienopyrimidinone thiols, as demonstrated for similar structures (yields ~76–85%) .
- Crystallographic Data: SHELX software has been widely used to refine thienopyrimidinone derivatives, confirming planar geometries and intramolecular hydrogen bonds that stabilize bioactive conformations .
- SAR Trends :
Biological Activity
N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including anti-cancer, anti-inflammatory, and enzyme inhibition activities.
- Molecular Formula : C19H21N3O2S2
- Molecular Weight : 387.5 g/mol
- CAS Number : 1260942-72-0
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to thieno[3,2-d]pyrimidines. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin and 5-Fluorouracil in assays involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
These values indicate that N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a strong inhibitory effect on cell proliferation.
2. Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through various assays that measure cytokine levels and other inflammatory markers.
- Cytokine Inhibition : The compound was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.
3. Enzyme Inhibition
Inhibition of key enzymes involved in cancer progression and inflammation has been a focus of research:
- Cholinesterase Inhibition : Similar compounds have shown promise as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases. While specific data for N-(2-ethylphenyl)-2-{(4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is limited, related structures have demonstrated IC50 values ranging from 13.62 nM to 33.00 nM against acetylcholinesterase (AChE) .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on MCF-7 Cell Line : A study reported that derivatives of thieno[3,2-d]pyrimidines showed significant growth inhibition in MCF-7 cells with IC50 values below 10 µM, indicating their potential as anticancer agents .
- Inflammation Model : In an experimental model of inflammation using murine macrophages, the compound reduced the production of pro-inflammatory cytokines by over 70%, demonstrating its effectiveness in modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
